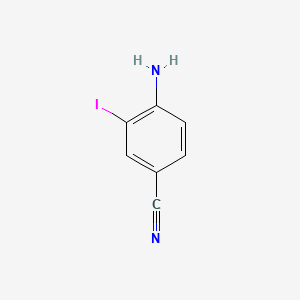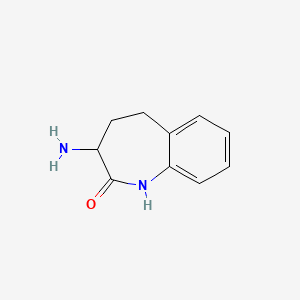![molecular formula C14H14O5 B1275702 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 314742-23-9](/img/structure/B1275702.png)
2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a derivative of 2H-chromen-2-one, also known as coumarin. This class of compounds is known for its pharmacological activities and is often explored for its potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and interactions due to the presence of the ethyl group and the propanoic acid moiety.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a hydroxyphenyl-acetic acid derivative with reagents to introduce the desired functional groups. For instance, the synthesis of a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, was achieved by reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate. This intermediate was then condensed with pyrrolidine and further reacted with acetone, chloroform, and NaOH to yield the target compound with an overall yield of about 38% . Although the exact synthesis of 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is crucial for their biological activity. The ethyl group at the 4-position of the chromen ring in the compound of interest could influence its electronic and steric properties, potentially affecting its biological activity. In a related study, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was determined using single crystal X-ray diffraction, revealing an orthorhombic space group and several intermolecular interactions that contribute to the crystal packing .
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, particularly at the reactive carbonyl groups. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates were shown to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones or triazinediones depending on the reaction conditions . These reactions typically proceed via nucleophilic attack at the carbonyl group, followed by cyclization and other transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds. The Hirshfeld surface analysis of a related compound provided insights into the nature of these interactions, with H...H bonding being a major contributor, followed by O...H and C...H contacts .
Applications De Recherche Scientifique
1. Application in Material Science
- Summary of the Application : This compound has been used in the synthesis of photoactive cellulose derivatives. These water-soluble polyelectrolytes are decorated with high amounts of photochemically active chromene moieties .
- Methods of Application : The photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole. Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .
- Results or Outcomes : The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state. The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
2. Application in Colorant Synthesis
- Summary of the Application : This compound has been used in the synthesis of fluorescent colorants. These colorants are transparent in the NIR region and have potential applications in cold paints .
- Methods of Application : Rhodamine 6G (Rh6G) is modified by ethylenediamine to obtain rhodamine with amine functional groups (Rh6G‐NH2). Rh6G‐NH2 as an initial core is used to bond coumarin derivatives .
- Results or Outcomes : The synthesized colorants were specified using Fourier transform infrared spectroscopy (FT‐IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), X‐ray diffraction (XRD), and field emission scanning electron microscopy (FE‐SEM) to analyze the structure of the fluorescent pigments. Fluorescence microscopy, fluorescence spectrophotometer, and UV–visible–NIR reflectance spectra were used to demonstrate the optical properties .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUPJHPJVEUIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397360 |
Source


|
| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid | |
CAS RN |
314742-23-9 |
Source


|
| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

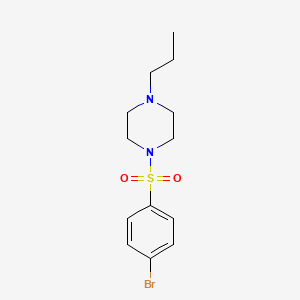
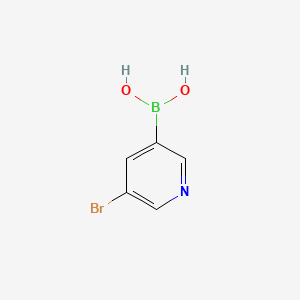


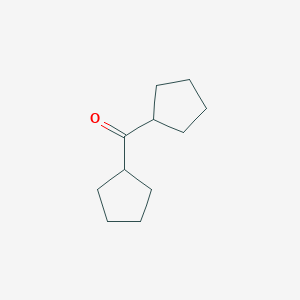



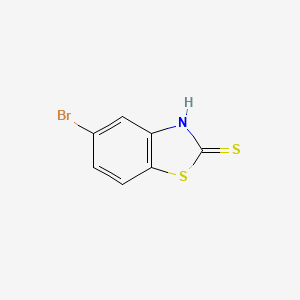
![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)
